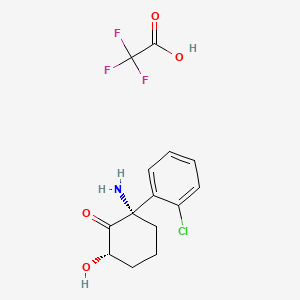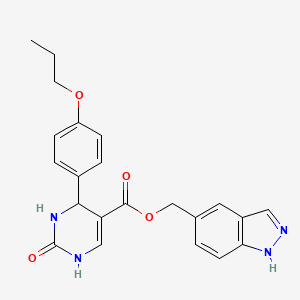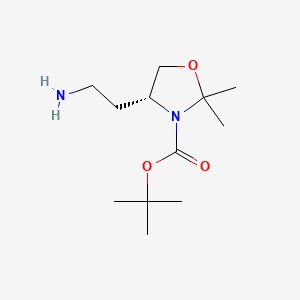
tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as tert-Butylaminoethyl oxazolidine-3-carboxylate, is a synthetic compound that is widely used in scientific research due to its unique properties. It is a heterocyclic compound with a five-membered ring structure and a tert-butyl group. This compound has a wide range of applications in organic synthesis and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research. It has been used as a building block for the synthesis of heterocyclic compounds, such as imidazole derivatives, which are important in medicinal chemistry. It has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. In addition, it has been used in the synthesis of glycosides, which are compounds that contain a sugar moiety.
Mecanismo De Acción
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a heterocyclic compound that acts as a nucleophile and can be used in a variety of reactions. It can act as a catalyst in substitution reactions, and can also be used in the synthesis of amines and other heterocyclic compounds. It can also be used as a protecting group in organic synthesis.
Biochemical and Physiological Effects
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal activity and can inhibit the growth of certain fungi. It has also been shown to have antibacterial activity and can inhibit the growth of certain bacteria. In addition, it has been shown to have anti-inflammatory activity and can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a versatile compound and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to using tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments. It can be toxic if ingested and should be handled with care. In addition, it can be difficult to obtain pure samples and can be expensive to synthesize.
Direcciones Futuras
The future of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate research is promising. Further research is needed to investigate the compound’s potential applications in medicine, such as in the development of new drugs and therapies. In addition, further research is needed to investigate the compound’s potential uses as a building block for the synthesis of heterocyclic compounds. Research is also needed to investigate the compound’s potential uses in organic synthesis and in the synthesis of peptidomimetics and glycosides. Finally, research is needed to investigate the compound’s potential uses as a protecting group in organic synthesis.
Métodos De Síntesis
Tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be synthesized via the reaction of tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid and anhydrous sodium carbonate in aqueous solution. The reaction is carried out at temperatures between 80 and 90°C for a period of 4-6 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The isolated product is then recrystallized from ethyl acetate and dried under vacuum.
Propiedades
IUPAC Name |
tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8,13H2,1-5H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWFULJVQUSDY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4R)-4-(2-aminoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
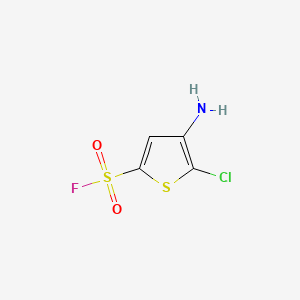
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
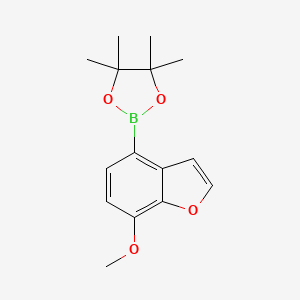
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
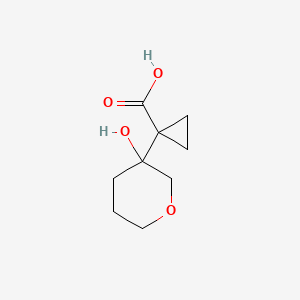
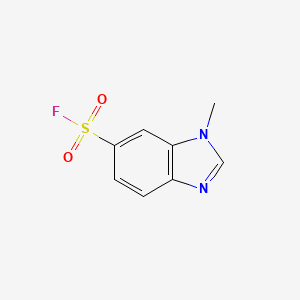
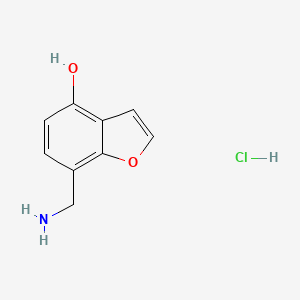
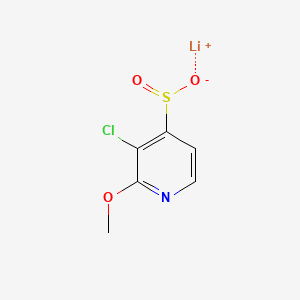
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
